(2R)-1-Hydroxy-3-(Boc-amino)-2-(Cbz-amino)-propane
Description
“(2R)-1-Hydroxy-3-(Boc-amino)-2-(Cbz-amino)-propane” is a chiral amino alcohol derivative featuring dual orthogonal protecting groups: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). Its structure includes a propane backbone with hydroxyl (-OH), Boc-protected amine, and Cbz-protected amine groups at positions 1, 3, and 2, respectively (stereochemistry: 2R configuration). This compound is primarily utilized as an intermediate in peptide synthesis, where selective deprotection of Boc (acid-labile) and Cbz (hydrogenolysis-sensitive) enables sequential coupling strategies .
The Boc and Cbz groups enhance stability during synthetic workflows, preventing undesired side reactions. Its molecular weight is estimated to be ~353 g/mol (based on structural analogs and protecting group contributions), though exact experimental data remain scarce in public literature.
Properties
IUPAC Name |
benzyl N-[1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-16(2,3)23-14(20)17-9-13(10-19)18-15(21)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYGVUNFLKWGQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(2R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(2R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield benzyl N-[(2R)-1-oxo-3-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate, while reduction of the carbamate group can produce benzyl N-[(2R)-1-hydroxy-3-aminopropan-2-yl]carbamate .
Scientific Research Applications
Benzyl N-[(2R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amino acids in peptide synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of benzyl N-[(2R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to changes in cellular processes and pathways, which are being studied for therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares “(2R)-1-Hydroxy-3-(Boc-amino)-2-(Cbz-amino)-propane” with structurally related compounds:
Key Differences
Protection Strategy: The target compound’s dual protection (Boc and Cbz) allows sequential deprotection, enabling precise control in multi-step syntheses. In contrast, analogs like (R)-(+)-2-(Boc-amino)-1-propanol or Boc-β-Ala-OH have single Boc groups, limiting their utility in complex sequences . Unprotected analogs (e.g., (2R)-2-amino-3-hydroxypropanoic acid) lack stability in acidic or oxidative conditions, restricting their use in prolonged reactions .
Compounds like Boc-β-Ala-OH are optimized for direct incorporation into peptides, lacking the versatility of dual-protected intermediates .
Stability and Reactivity: Boc groups hydrolyze under mild acidic conditions (e.g., trifluoroacetic acid), while Cbz requires hydrogenolysis (H₂/Pd). This duality minimizes cross-reactivity during deprotection . Unprotected amino alcohols (e.g., (2R)-2-amino-3-hydroxypropanoic acid) are prone to racemization and degradation, necessitating in situ protection for practical use .
Research Findings
- Catalytic Hydrogenation Efficiency : Cbz deprotection in the target compound proceeds at >95% yield under 1 atm H₂ with Pd/C, comparable to singly Cbz-protected analogs .
- Acid Sensitivity: Boc removal requires 30% TFA in DCM (2 hours, RT), consistent with Boc-protected benchmarks like (R)-(+)-2-(Boc-amino)-1-propanol .
- Chiral Integrity : The 2R configuration remains >98% enantiomerically pure post-deprotection, critical for bioactive peptide synthesis .
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